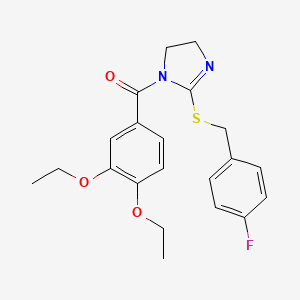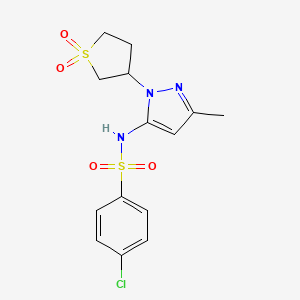![molecular formula C8H5BrF2N2 B2622354 7-Bromo-3-(difluoromethyl)pyrazolo[1,5-a]pyridine CAS No. 2248349-50-8](/img/structure/B2622354.png)
7-Bromo-3-(difluoromethyl)pyrazolo[1,5-a]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Bromo-3-(difluoromethyl)pyrazolo[1,5-a]pyridine is a heterocyclic compound with a molecular formula of C8H5BrF2N2 and a molecular weight of 247.04 g/mol . This compound is part of the pyrazolo[1,5-a]pyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-3-(difluoromethyl)pyrazolo[1,5-a]pyridine typically involves the cyclocondensation of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This method allows for versatile structural modifications at various positions on the pyrazolo[1,5-a]pyridine scaffold.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale cyclocondensation reactions under controlled conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
7-Bromo-3-(difluoromethyl)pyrazolo[1,5-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with different functional groups through reactions such as the Suzuki–Miyaura cross-coupling reaction.
Oxidation and Reduction: These reactions can modify the electronic properties of the compound, although specific examples for this compound are less documented.
Common Reagents and Conditions
Suzuki–Miyaura Cross-Coupling: This reaction uses aryl and heteroaryl boronic acids with a tandem catalyst XPhosPdG2/XPhos to avoid debromination.
Major Products
The major products formed from these reactions include various arylated derivatives of the original compound, which can have enhanced biological activities .
Applications De Recherche Scientifique
7-Bromo-3-(difluoromethyl)pyrazolo[1,5-a]pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for designing inhibitors of tropomyosin receptor kinases (TRKs), which are associated with cancer proliferation.
Biological Studies: The compound’s derivatives are studied for their potential to inhibit various enzymes and pathways involved in diseases.
Material Science: Due to its photophysical properties, it is explored for use in optical applications.
Mécanisme D'action
The mechanism of action of 7-Bromo-3-(difluoromethyl)pyrazolo[1,5-a]pyridine involves its interaction with specific molecular targets such as TRKs. These kinases, when inhibited, can prevent the proliferation and survival of cancer cells by disrupting downstream signaling pathways like Ras/Erk, PLC-γ, and PI3K/Akt .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Difluoromethyl)pyrazolo[1,5-a]pyridine: Lacks the bromine atom, which can affect its reactivity and biological activity.
7-Bromo-3-(trifluoromethyl)pyrazolo[1,5-a]pyridine: Similar structure but with a trifluoromethyl group, which can alter its electronic properties and interactions.
Uniqueness
7-Bromo-3-(difluoromethyl)pyrazolo[1,5-a]pyridine is unique due to its specific substitution pattern, which provides a balance of electronic effects and steric hindrance, making it a versatile scaffold for drug design and other applications .
Propriétés
IUPAC Name |
7-bromo-3-(difluoromethyl)pyrazolo[1,5-a]pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF2N2/c9-7-3-1-2-6-5(8(10)11)4-12-13(6)7/h1-4,8H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CARKOWZLWOQSSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NN2C(=C1)Br)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![methyl 2-[(2Z)-6-methanesulfonyl-2-{[4-(pyrrolidine-1-sulfonyl)benzoyl]imino}-2,3-dihydro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2622271.png)
![N-(1-cyanocyclopentyl)-2-{4-[(4-methylphenyl)amino]piperidin-1-yl}acetamide](/img/structure/B2622272.png)
![N-[1-(4-tert-butyl-1,3-thiazol-2-yl)ethyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2622275.png)
![1-[Benzyl(methyl)carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B2622276.png)
![(E)-4-(Dimethylamino)-N-[2,2-dimethyl-3-(oxan-4-yl)propyl]but-2-enamide](/img/structure/B2622277.png)

![2-[(1R)-1-azidoethyl]pyridine](/img/structure/B2622280.png)

![4-Amino-7-(trifluoromethyl)-[1,2,4]triazolo[5,1-c][1,2,4]triazine-3-carbonitrile](/img/structure/B2622284.png)


![3-chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2622289.png)
![N-(3-chloro-4-fluorophenyl)-3-{1-[(4-methylphenyl)methyl]-1H-1,2,3-triazol-4-yl}-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2622293.png)

